molecular formula C17H15ClN4S B12046788 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-82-6

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12046788
CAS No.: 478253-82-6
M. Wt: 342.8 g/mol
InChI Key: LOTGNNCDFCTIFT-YBFXNURJSA-N
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Description

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol have shown effectiveness against a range of pathogens, including bacteria and fungi.

Case Study: Antifungal Activity
A study demonstrated that triazole derivatives can inhibit the growth of Candida albicans, a common fungal pathogen. The specific compound's structure may enhance its binding affinity to fungal enzymes, leading to increased efficacy.

Anticancer Potential

Triazole compounds have been explored for their anticancer properties due to their ability to disrupt cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A systematic investigation revealed that similar triazole derivatives exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

Fungicides

Due to their antifungal properties, triazole derivatives are also used as fungicides in agriculture. They inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study: Efficacy as a Fungicide
Field trials have shown that formulations containing triazole compounds effectively control fungal diseases in crops such as wheat and barley. These compounds reduce disease incidence while promoting plant health.

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
AntimicrobialEffective against bacteria and fungi; potential for drug development
AnticancerInduces apoptosis in cancer cells; explored for therapeutic use
AgriculturalUsed as fungicides to protect crops from fungal infections

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and ethylbenzylideneamino groups

Properties

CAS No.

478253-82-6

Molecular Formula

C17H15ClN4S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4S/c1-2-12-7-9-13(10-8-12)11-19-22-16(20-21-17(22)23)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,23)/b19-11+

InChI Key

LOTGNNCDFCTIFT-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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